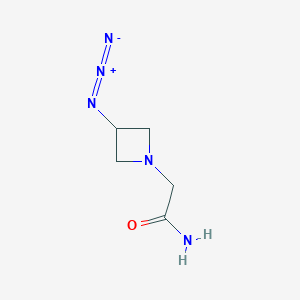
2-(3-Azidoazetidin-1-yl)acetamide
Übersicht
Beschreibung
2-(3-Azidoazetidin-1-yl)acetamide is a chemical compound with the molecular formula C5H9N5O and a molecular weight of 155.16 g/mol. It is available for purchase from various chemical suppliers for research use .
Molecular Structure Analysis
The molecular structure of this compound consists of an azetidine ring, which is a four-membered cyclic structure with one nitrogen atom and three carbon atoms, attached to an azido group and an acetamide group .Wissenschaftliche Forschungsanwendungen
Antibacterial and Antifungal Applications
Compounds related to azetidine and acetamide have been synthesized and evaluated for their in vitro antibacterial and antifungal activities. For instance, azetidinone derivatives demonstrated potent activity against various bacterial strains such as E. coli, S. aureus, and fungal strains including C. albicans. These compounds highlight the potential of azetidine-based molecules in addressing infectious diseases (Shiv Kumar et al., 2013).
Anticonvulsant Activities
Azetidine-containing compounds have also been explored for their anticonvulsant properties. A series of acetamide derivatives was synthesized and showed protection against maximal electroshock seizure (MES) tests in mice, indicating their potential as anticonvulsant agents (A. P. Nikalje et al., 2011).
Anticancer Potential
The research extends to the evaluation of azetidine and acetamide derivatives for anticancer activity. For example, some synthesized compounds displayed promising anticancer activities against lung adenocarcinoma cells, showcasing the therapeutic potential of these molecules in cancer treatment (A. Evren et al., 2019).
Analgesic and Anti-inflammatory Activities
Additionally, quinazolinyl acetamides have been investigated for their analgesic and anti-inflammatory activities. These compounds offered significant relief in animal models, suggesting their utility in pain management and inflammation reduction without causing notable ulcerogenic effects (V. Alagarsamy et al., 2015).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Aziridines and azetidines, which are structurally related to this compound, have been reported to have many important applications, such as antibacterial and antimicrobial coatings, co2 adsorption, chelation and materials templating, and non-viral gene transfection .
Mode of Action
Aziridines and azetidines are known to undergo anionic and cationic ring-opening polymerization . This process involves the breaking of the three-membered ring structure, leading to the formation of polyamines with various structures .
Biochemical Pathways
The polymerization of aziridine and azetidine monomers, which are structurally similar to this compound, is known to produce polyamines . Polyamines play crucial roles in various biological processes, including cell growth and differentiation, gene expression, and protein synthesis.
Result of Action
The resulting polymers from the polymerization of aziridine and azetidine monomers have many important applications, such as antibacterial and antimicrobial coatings, co2 adsorption, chelation and materials templating, and non-viral gene transfection .
Biochemische Analyse
Biochemical Properties
2-(3-Azidoazetidin-1-yl)acetamide plays a significant role in biochemical reactions due to its reactive azido group. This compound can interact with various enzymes, proteins, and other biomolecules. For instance, it may act as a substrate for certain enzymes involved in azide-alkyne cycloaddition reactions, commonly known as “click chemistry.” These interactions can lead to the formation of stable triazole linkages, which are valuable in bioconjugation and drug development .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the activity of key signaling proteins, leading to changes in downstream gene expression and metabolic pathways. These effects can result in altered cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The azido group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to enzyme inhibition or activation. Additionally, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions are crucial for understanding the compound’s biochemical and cellular effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to changes in its biochemical activity. Long-term exposure to this compound can result in sustained alterations in cellular function, which are important for evaluating its potential therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhanced cell signaling and metabolic activity. At higher doses, it can cause toxic or adverse effects, including cellular damage and apoptosis. Understanding the dosage-dependent effects is crucial for determining the therapeutic window and safety profile of this compound.
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by enzymes that catalyze azide-alkyne cycloaddition reactions, leading to the formation of triazole derivatives. These metabolic transformations can affect the compound’s activity and stability. Additionally, the interaction with cofactors and other metabolic enzymes can influence the overall metabolic flux and levels of metabolites .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding the transport mechanisms is essential for evaluating the compound’s bioavailability and therapeutic potential .
Eigenschaften
IUPAC Name |
2-(3-azidoazetidin-1-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N5O/c6-5(11)3-10-1-4(2-10)8-9-7/h4H,1-3H2,(H2,6,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBFJORHGCHDPTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC(=O)N)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(2-Azidoethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1484014.png)
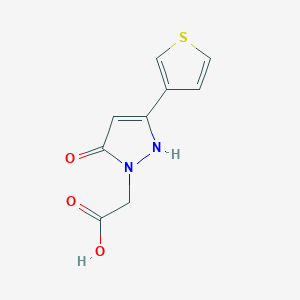
![2-(Cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid](/img/structure/B1484017.png)
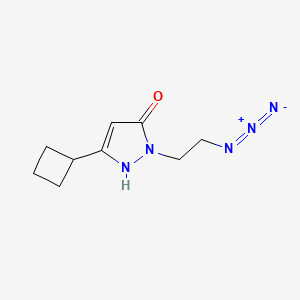

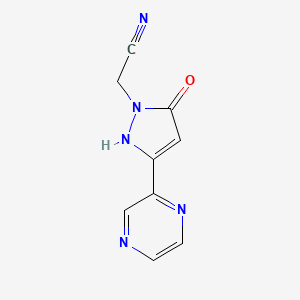
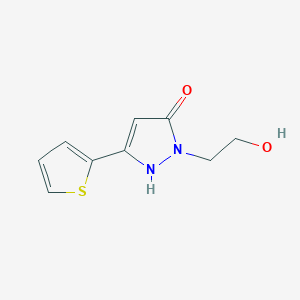
![3-(Chloromethyl)-2-(cyclopropylmethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1484025.png)
![2-(2-Ethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetic acid](/img/structure/B1484026.png)
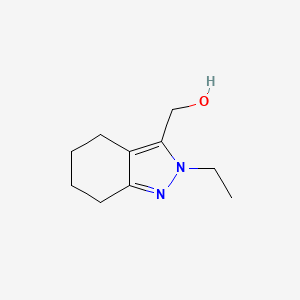
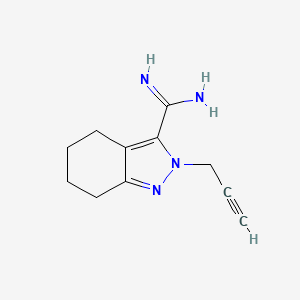
![3-(Chloromethyl)-2-ethyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1484030.png)
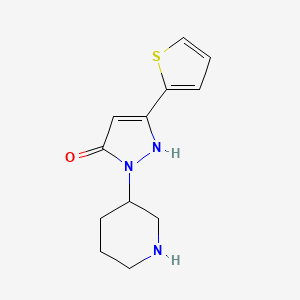
![3-(Chloromethyl)-2-ethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1484034.png)
